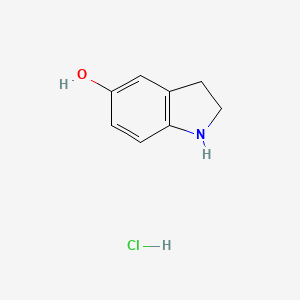

吲哚-5-醇盐酸盐

描述

Synthesis Analysis

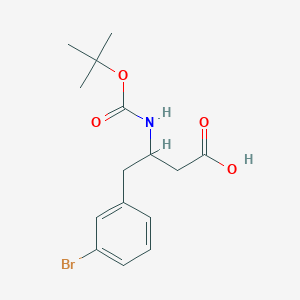

Indolin-5-ol hydrochloride can be synthesized using various methods. For instance, one method involves the reaction of 5-hydroxy-1-indoline carboxylic acid tert-butyl ester with 4N HCl/1,4-dioxane at room temperature . The reaction mixture is stirred at room temperature for 3 hours, then concentrated under reduced pressure .Molecular Structure Analysis

The molecular formula of Indolin-5-ol hydrochloride is C8H10ClNO . It has a molecular weight of 171.62 .Chemical Reactions Analysis

Indolin-5-ol hydrochloride can participate in various chemical reactions. For example, it can react with hydrogen in methanol for 6 hours . It can also react with hydrogen chloride in 1,4-dioxane at 20℃ for 3 hours .Physical And Chemical Properties Analysis

Indolin-5-ol hydrochloride has several physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a Log Po/w (iLOGP) of 0.0 . Its water solubility is 0.171 mg/ml or 0.000994 mol/l .科学研究应用

受体激动剂和肥胖治疗

吲哚啉衍生物,包括与吲哚-5-醇盐酸盐相似的结构,已被研究为 5-HT(2C) 受体激动剂,在肥胖治疗中显示出潜力。1-(1-吲哚啉基)-2-丙胺的合成及其作为受体激动剂的评估证明了它们在口服后能减少大鼠食物摄入的能力,突出了它们在肥胖管理中的治疗潜力 (Bentley 等人,2004)。

用于抗菌应用的金属络合

衍生自吲哚-2-酮的配体的金属配合物研究,例如 1-((8-羟基喹啉-5-基)甲基)-3-(噻唑-2-亚氨基)吲哚-2-酮,显示出有希望的抗菌活性。使用各种过渡金属离子盐制备的这些金属配合物对包括大肠杆菌和金黄色葡萄球菌在内的一系列细菌菌株表现出有效的杀菌特性,表明它们在开发新的抗菌剂方面具有潜力 (Patel 和 Patel,2015)。

癌症研究中的抗增殖活性

吲哚-5-醇盐酸盐类似物已被合成并评估了其对各种人类癌细胞系的抗增殖活性。例如,在吲哚-2-酮支架的 C3 位带有 4-苯基哌嗪-1-碳硫酰肼基部分的衍生物对肺癌和结肠癌细胞表现出显着的活性,与已知的癌症治疗药物舒尼替尼相当 (Lin 等人,2013)。

抗惊厥活性

研究还探讨了吲哚-5-醇盐酸盐衍生物的抗惊厥活性。通过还原相关结构的盐酸盐中的氧代基合成的螺缩合吲哚表明了它们的化学结构和生物活性之间的关系,表明它们在开发新的抗惊厥药物方面具有潜力 (Pogosyan 等人,2011)。

抗结核药

吲哚-2-酮的衍生物已被合成并筛选其抗菌、抗真菌和抗结核活性。该研究突出了这些化合物在解决结核病(一个重大的全球健康问题)方面的潜力,展示了吲哚-5-醇盐酸盐在科学研究中的广泛应用 (Akhaja 和 Raval,2012)。

安全和危害

作用机制

Target of Action

Indolin-5-ol hydrochloride, like many indoline derivatives, has been found to have significant neuroprotective effects . It has been shown to have a binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which play a crucial role in the central nervous system . These receptors are involved in synaptic plasticity and memory function, making them a key target for neuroprotective agents.

Mode of Action

The compound interacts with its targets, the NMDA-GluN2B receptors, resulting in neuroprotective effects . It has been shown to exert protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that Indolin-5-ol hydrochloride may inhibit oxidative stress, a key factor in neuronal damage.

Biochemical Pathways

They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Indolin-5-ol hydrochloride may affect multiple biochemical pathways, leading to its diverse biological effects.

Pharmacokinetics

It is known that indoline compounds generally have high gastrointestinal absorption and are bbb permeant . They are also known to be P-gp substrates . These properties suggest that Indolin-5-ol hydrochloride likely has good bioavailability.

Result of Action

The result of Indolin-5-ol hydrochloride’s action is primarily neuroprotective. It has been shown to significantly elevate the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage . This suggests that it may be effective in protecting neurons from ischemic stroke.

属性

IUPAC Name |

2,3-dihydro-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWKCRIYFOSRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

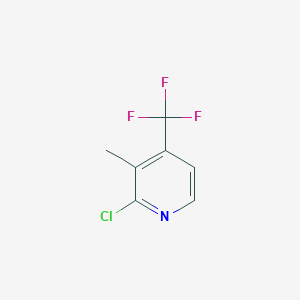

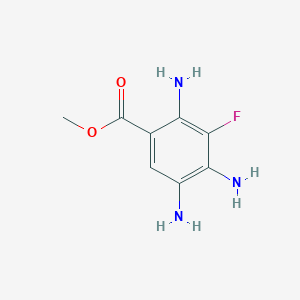

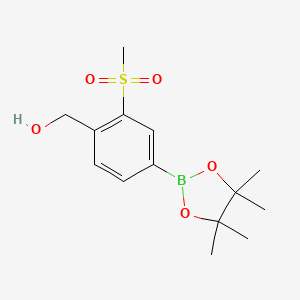

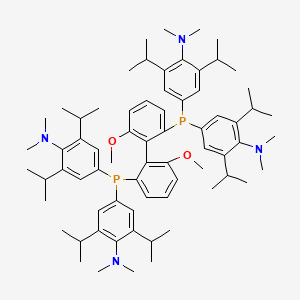

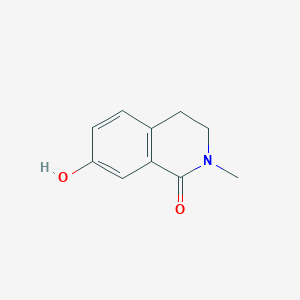

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

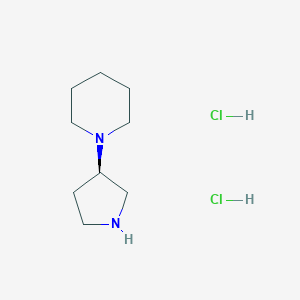

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(1-Hydroxy-2,2,2-trifluoroethylidene)hydrazino]benzenesulfonamide](/img/structure/B3179097.png)